molecular formula C22H28N2O4S B2391416 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide CAS No. 946270-61-7

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No.: B2391416
CAS No.: 946270-61-7
M. Wt: 416.54
InChI Key: IHCXSWAKHSZSEX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide is complex. It contains a total of 52 bonds, including 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 thio .

Scientific Research Applications

Antimicrobial Activity

A study by Vanparia et al. (2010) highlighted the synthesis of novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide (HQMABS) and its oxinates, demonstrating significantly higher antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing antimicrobial agents (Vanparia et al., 2010).

Cyanation of C-H Bonds

The research conducted by Chaitanya et al. (2013) on the rhodium-catalyzed cyanation of chelation-assisted C-H bonds used N-cyano-N-phenyl-p-methylbenzenesulfonamide as an efficient cyanating reagent, facilitating the synthesis of various benzonitrile derivatives. This method could be relevant for the synthesis of complex molecules in pharmaceutical research (Chaitanya et al., 2013).

Diuretic and Antihypertensive Agents

Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, evaluated for their diuretic and antihypertensive activity. This study suggests the potential of these derivatives in developing new therapeutic agents for hypertension and related conditions (Rahman et al., 2014).

Fluorescent Zinc Sensors

Mikata et al. (2009) developed several bisquinoline derivatives as fluorescent zinc sensors, which exhibit zinc ion-induced fluorescence. These compounds, particularly those with methoxy substituents, could be used for cellular fluorescent microscopic analysis, indicating their utility in biochemical and medical research (Mikata et al., 2009).

Synthesis and Characterization of Quinazoline Derivatives

Alqasoumi et al. (2010) described the synthesis of novel 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide starting with 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide. The compounds were evaluated for their in vitro antitumor activity, showing potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-4-6-13-24-20-10-8-18(15-17(20)7-12-22(24)25)23-29(26,27)19-9-11-21(28-5-2)16(3)14-19/h8-11,14-15,23H,4-7,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCXSWAKHSZSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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